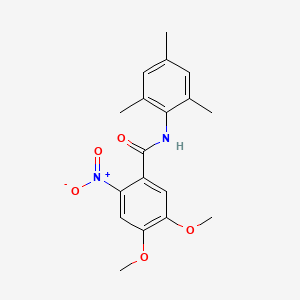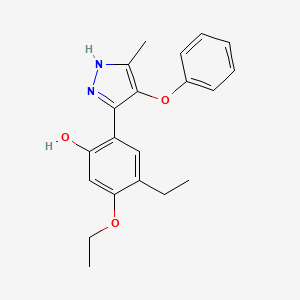![molecular formula C19H20FN5O2 B5634028 5-({3-[(2-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5634028.png)
5-({3-[(2-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications. These compounds are known for their structural resemblance to several biomolecules, making them valuable scaffolds in medicinal chemistry.
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives often involves condensation reactions, starting from 3-amino-1,2,4-triazole precursors. For instance, Lahmidi et al. (2019) described the synthesis of a novel pyrimidine derivative via a condensation reaction, highlighting the versatility of these scaffolds in generating diverse molecular structures (Lahmidi et al., 2019). Additionally, Ablajan et al. (2012) demonstrated a one-pot synthesis approach for triazolopyrimidine carbonitriles, emphasizing the efficiency and selectivity of these methods (Ablajan et al., 2012).
Molecular Structure Analysis
X-ray diffraction (XRD) and spectroscopic techniques (e.g., NMR, IR) are commonly used to characterize the molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. The work by Lahmidi et al. (2019) included a comprehensive structural analysis using these methods, offering insights into the geometric parameters and molecular interactions within these compounds (Lahmidi et al., 2019).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including further functionalization and formation of coordination complexes with metals. Chkirate et al. (2020) discussed the synthesis of Cu(II) coordination complexes from triazolopyrimidine derivatives, illustrating the chemical versatility and potential application in materials science (Chkirate et al., 2020).
Physical Properties Analysis
The physical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, such as solubility, melting points, and stability, can be influenced by their molecular structure and substituents. While specific details on the compound of interest were not found, the general structural framework suggests that these properties are tunable based on the chemical modifications applied to the core structure.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and photophysical properties, are critical for the application of [1,2,4]triazolo[1,5-a]pyrimidine derivatives in various fields. Castillo et al. (2018) explored the use of triazolopyrimidine derivatives as intermediates for the preparation of functional fluorophores, indicating their utility in designing novel materials with specific optical properties (Castillo et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
[3-[(2-fluorophenyl)methoxy]azetidin-1-yl]-(7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-12(2)17-7-16(23-19-21-11-22-25(17)19)18(26)24-8-14(9-24)27-10-13-5-3-4-6-15(13)20/h3-7,11-12,14H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAHGJVZMQRYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC2=NC=NN12)C(=O)N3CC(C3)OCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({3-[(2-Fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[3-(difluoromethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5633953.png)

![2-[1-benzyl-5-(dimethylamino)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5633960.png)
![N-[3-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5633966.png)
![2,2-dimethylpropyl 3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5633967.png)

![N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5633993.png)
![1,3-dimethyl-5-[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5634000.png)
![N-(4-ethoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5634006.png)
![(1S*,5R*)-3-acetyl-6-[(4-methyl-2-phenyl-5-pyrimidinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5634011.png)

![2-(4-ethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5634017.png)
